molecular formula C18H15N3O B11519642 2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 337918-48-6

2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B11519642
CAS No.: 337918-48-6
M. Wt: 289.3 g/mol
InChI Key: VSAZGGQQQWKUPI-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with additional methyl and phenyl groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-methyl-N-(4-methylphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidine derivatives .

Chemical Reactions Analysis

2-methyl-N-(4-methylphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and phenyl groups, using reagents like sodium ethoxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-methyl-N-(4-methylphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

The uniqueness of 2-methyl-N-(4-methylphenyl)-1

Properties

CAS No.

337918-48-6

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N3O/c1-11-7-9-13(10-8-11)21-18-17-16(19-12(2)20-18)14-5-3-4-6-15(14)22-17/h3-10H,1-2H3,(H,19,20,21)

InChI Key

VSAZGGQQQWKUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2OC4=CC=CC=C43)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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